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molecular formula C13H16ClN3 B578328 2-(Piperazin-1-yl)quinoline hydrochloride CAS No. 1245646-84-7

2-(Piperazin-1-yl)quinoline hydrochloride

Cat. No. B578328
M. Wt: 249.742
InChI Key: BWKBOZBYECIGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260441B2

Procedure details

To tert-butyl 4-(3-isoquinolyl)piperazine-1-carboxylate (201 mg, 0.64 mmol) was added a 1:1 mixture of DCM and trifluoroacetic acid, the resulting mixture was stirred at room temperature for one hour. The volatiles were removed under reduced pressure, the residue was dissolved in THF and evaporated again. The residue was dissolved in THF and 4N HCl in 1,4-dioxane was added to precipitate the hydrochloride salt which was collected by filtration and dried under reduced pressure. 123 mg of a solid were obtained (0.49 mmol, 77%). MS (APCI) m/z=214.1 [M+1]+.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[N:2]=1.FC(F)(F)C(O)=O.C(Cl)[Cl:32]>>[ClH:32].[N:11]1([C:3]2[CH:4]=[CH:5][C:10]3[C:1](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:2]=2)[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF
CUSTOM
Type
CUSTOM
Details
evaporated again
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF
ADDITION
Type
ADDITION
Details
4N HCl in 1,4-dioxane was added
CUSTOM
Type
CUSTOM
Details
to precipitate the hydrochloride salt which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1(CCNCC1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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